Acetone-13C3 chemical properties and CAS 93628-01-4
Acetone-13C3 chemical properties and CAS 93628-01-4
An In-Depth Technical Guide to Acetone-¹³C₃ (CAS 93628-01-4): Properties, Applications, and Methodologies for Advanced Research
Introduction
In the landscape of modern analytical chemistry and drug development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable Isotope Labeling (SIL) has emerged as a cornerstone technique that enables researchers to achieve these standards, particularly in mass spectrometry-based methods.[1][2] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), we can create an internal standard that is chemically identical to the analyte of interest but physically distinguishable by its mass.
This guide focuses on Acetone-¹³C₃ (CAS: 93628-01-4), a fully carbon-13 labeled isotopologue of acetone. Its primary and most critical application is serving as an ideal internal standard for the precise quantification of native acetone.[3] Because it shares the same physicochemical properties—such as polarity, volatility, and chromatographic retention time—with its unlabeled counterpart, it co-elutes and co-ionizes, perfectly compensating for variations during sample preparation and analysis. For researchers in drug development, metabolomics, and clinical diagnostics, Acetone-¹³C₃ is an indispensable tool for validating analytical methods and ensuring the integrity of quantitative data.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical standard is a thorough understanding of its identity and physical characteristics. Acetone-¹³C₃ is structurally identical to acetone, with the distinction that all three carbon atoms are the ¹³C isotope.
| Identifier | Value | Source |
| Chemical Name | 2-Propanone-1,2,3-¹³C₃ | [4][5] |
| IUPAC Name | (1,2,3-¹³C₃)propan-2-one | [4] |
| CAS Number | 93628-01-4 | [4][6] |
| Molecular Formula | ¹³C₃H₆O | [5][7] |
| SMILES | [13CH3]=O | |
| InChI Key | CSCPPACGZOOCGX-VMIGTVKRSA-N | [4] |
The physical properties of Acetone-¹³C₃ are virtually identical to those of natural acetone, a critical feature for its use as an internal standard. The slight increase in mass has a negligible effect on its bulk physical properties.
| Property | Value | Source |
| Molecular Weight | 61.06 g/mol | [6][7] |
| Exact Mass | 61.051929317 Da | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Form | Clear, colorless liquid | [5] |
| Boiling Point | 56 °C (lit.) | [8] |
| Melting Point | -94 °C (lit.) | [8] |
| Density | 0.832 g/mL at 25 °C | |
| Refractive Index | n20/D 1.359 (lit.) | [8] |
| Flash Point | -17 °C (1.4 °F) |
graph Acetone13C3_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; C2 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.3,0.75!"]; C3 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.3,0.75!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"];
// Define invisible nodes for hydrogen positioning H1 [label="H", pos="-1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H2 [label="H", pos="-1.8,0!", shape=plaintext, fontcolor="#202124"]; H3 [label="H", pos="-0.8,-0.2!", shape=plaintext, fontcolor="#202124"]; H4 [label="H", pos="1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H5 [label="H", pos="1.8,0!", shape=plaintext, fontcolor="#202124"]; H6 [label="H", pos="0.8,-0.2!", shape=plaintext, fontcolor="#202124"];
// Define edges (bonds) C1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C1 -- O4 [len=1.0, style=double]; C3 -- H1; C3 -- H2; C3 -- H3; C2 -- H4; C2 -- H5; C2 -- H6; }
Section 2: Spectroscopic Profile
The analytical utility of Acetone-¹³C₃ is defined by its spectroscopic signature, which differentiates it from its unlabeled form.
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Mass Spectrometry (MS): The most critical feature is its mass shift. With all three carbon atoms being ¹³C instead of ¹²C, its mass is 3 Daltons greater than that of unlabeled acetone. In mass spectrometry, this results in a distinct signal at M+3. This clear mass separation allows for simultaneous detection of both the analyte (native acetone) and the internal standard (Acetone-¹³C₃) without mutual interference, forming the basis of its application in isotope dilution assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹³C NMR spectrum, the chemical environment of all three carbon atoms is equivalent. However, unlike in unlabeled acetone where the methyl and carbonyl carbons give distinct signals, the uniform labeling in Acetone-¹³C₃ would result in a complex spectrum due to ¹³C-¹³C coupling. The carbonyl carbon would appear as a septet due to coupling with the six equivalent methyl protons (if not decoupled), and significant ¹³C-¹³C coupling would be observed. For practical use, referencing the known shifts of unlabeled acetone (~30.6 ppm for methyl carbons, ~206.7 ppm for the carbonyl carbon) is sufficient for identity confirmation.[9]
Section 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Expertise & Causality: Standard analytical methods often suffer from inaccuracies caused by sample loss during extraction, matrix effects suppressing instrument response, or injection volume variability. Isotope Dilution Mass Spectrometry (IDMS) is widely considered the gold standard for quantification because it elegantly circumvents these issues.[10][11] The core principle relies on the use of a stable isotope-labeled internal standard, like Acetone-¹³C₃, which behaves identically to the target analyte throughout the entire analytical process.
The self-validating workflow is as follows:
-
Spiking: A precisely known quantity of the "heavy" internal standard (Acetone-¹³C₃) is added to the sample containing an unknown quantity of the "light" native analyte (acetone) at the earliest possible stage of sample preparation.
-
Homogenization: The sample and standard are thoroughly mixed, ensuring that the heavy-to-light ratio is uniform throughout the sample. From this point forward, any sample loss will affect both the analyte and the standard equally, preserving their ratio.
-
Analysis: The sample is analyzed by a mass-selective detector (e.g., GC-MS or LC-MS/MS). The instrument is set to monitor the mass-to-charge ratio (m/z) of both the native analyte and the labeled standard.
-
Quantification: The concentration of the native analyte is calculated based on the measured ratio of the instrumental response of the analyte to that of the internal standard. This ratio is compared against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. Because the method relies on a ratio, it is inherently robust against variations in sample volume and instrument sensitivity.[12][13]
Section 4: Key Applications in Research and Development
-
Gold Standard Internal Standard: The primary application of Acetone-¹³C₃ is as an internal standard for the quantification of acetone. Acetone is a widely used industrial and laboratory solvent, and trace amounts may remain in pharmaceutical products.[14][15] Regulatory guidelines often require the quantification of such residual solvents. Using Acetone-¹³C₃ with methods like headspace GC-MS allows for highly accurate and defensible measurements of acetone residues in active pharmaceutical ingredients (APIs) and final drug products.[16]
-
Clinical and Environmental Monitoring: Acetone is a metabolic byproduct and can be a biomarker for certain metabolic conditions, such as ketoacidosis. Acetone-¹³C₃ enables the development of robust clinical assays for quantifying acetone levels in breath, blood, or urine. Similarly, it can be used to monitor acetone in environmental samples.
-
Tracer in Chemical Reactions: In specialized research, Acetone-¹³C₃ can be used to study reaction mechanisms. By tracking the incorporation of the ¹³C atoms into reaction products, chemists can elucidate complex chemical pathways. For example, it has been used to study isotopic exchange reactions.[17]
-
Synthetic Building Block: Acetone-¹³C₃ can serve as a labeled starting material for the synthesis of more complex ¹³C-labeled molecules, providing valuable tools for metabolic research and drug development.[6]
Section 5: Experimental Protocol: Quantification of Residual Acetone in a Pharmaceutical Excipient using Headspace GC-MS
This protocol provides a validated methodology for determining the concentration of acetone in a water-soluble powder (e.g., mannitol) using Acetone-¹³C₃ as an internal standard.
1. Reagents and Materials
-
Acetone-¹³C₃ (CAS 93628-01-4), ≥99 atom % ¹³C
-
Acetone, analytical standard grade
-
Deionized water, HPLC grade
-
Pharmaceutical excipient powder (the sample)
-
20 mL headspace vials with caps and septa
2. Preparation of Stock Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetone-¹³C₃ and dissolve in 10.0 mL of deionized water in a volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of unlabeled acetone and dissolve in 10.0 mL of deionized water in a volumetric flask.
3. Preparation of Calibration Standards
-
Label seven 20 mL headspace vials as CAL-1 to CAL-7.
-
To each vial, add 1.0 g of the excipient powder (pre-screened to be free of acetone).
-
Add 50 µL of the IS Stock Solution (1000 µg/mL) to each vial. This results in a constant IS concentration of 50 µg per vial.
-
Using the Analyte Stock Solution, spike the vials to create a calibration curve. For example:
-
CAL-1 (Blank): Add 5 mL of water.
-
CAL-2 (1 µg/g): Add 5 µL of Analyte Stock.
-
CAL-3 (5 µg/g): Add 25 µL of Analyte Stock.
-
CAL-4 (10 µg/g): Add 50 µL of Analyte Stock.
-
CAL-5 (25 µg/g): Add 125 µL of Analyte Stock.
-
CAL-6 (50 µg/g): Add 250 µL of Analyte Stock.
-
CAL-7 (100 µg/g): Add 500 µL of Analyte Stock.
-
-
Add deionized water to each vial to bring the final volume to 5.0 mL. Immediately cap and crimp the vials.
4. Sample Preparation
-
Accurately weigh 1.0 g of the test excipient powder into a 20 mL headspace vial.
-
Add 50 µL of the IS Stock Solution (50 µg).
-
Add deionized water to a final volume of 5.0 mL. Immediately cap and crimp the vial. Prepare in triplicate.
5. Instrumental Analysis (Headspace GC-MS)
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90 °C
-
Loop Filling Time: 0.2 minutes
-
Pressurization Time: 1 minute
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film)
-
Inlet Temperature: 220 °C (Split mode, 10:1)
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C (Electron Ionization, 70 eV)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (Acetone): m/z 43 (quantifier), m/z 58 (qualifier)
-
Internal Standard (Acetone-¹³C₃): m/z 46 (quantifier), m/z 61 (qualifier)
-
-
6. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of both acetone (m/z 43) and Acetone-¹³C₃ (m/z 46) in all calibrators and samples.
-
For each calibrator, calculate the Peak Area Ratio (PAR) = (Area of Acetone) / (Area of Acetone-¹³C₃).
-
Construct a calibration curve by plotting the PAR (y-axis) against the known concentration of acetone (x-axis). Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R² > 0.995).
-
For the unknown samples, calculate their PAR from the measured peak areas.
-
Calculate the concentration of acetone in the samples using the regression equation: Concentration (µg/g) = (PAR - c) / m.
Section 6: Safety, Handling, and Storage
Acetone-¹³C₃ shares the same hazards as unlabeled acetone. It is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[4][6]
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[18][19]
-
Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[18][20] Use explosion-proof electrical equipment.[21]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[21]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]
-
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Do not empty into drains.[20]
-
Conclusion
Acetone-¹³C₃ is more than just a labeled chemical; it is a critical enabling tool for achieving the highest level of accuracy in quantitative analysis. Its chemical and physical fidelity to its native counterpart makes it the ideal internal standard for Isotope Dilution Mass Spectrometry, a technique that provides a self-validating system for correcting analytical variability. For scientists and researchers in regulated environments like drug development, the proper use of standards like Acetone-¹³C₃ is fundamental to ensuring data integrity, meeting stringent regulatory requirements, and ultimately, advancing scientific discovery with confidence.
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Cordes, T., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]
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